2, min. 95% CAS No. 204273-42-7](/img/structure/B6291215.png)
[Ru(bpy)2(5-chloroacetamido-1,10-phenanthroline)](PF6)2, min. 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of this compound isC34H26F12ClN7OP2Ru . The structure includes a ruthenium metal center coordinated to two bipyridine ligands and one 5-chloroacetamido-1,10-phenanthroline ligand . Physical And Chemical Properties Analysis
The compound is a solid under normal conditions . It is soluble in solvents such as dichloromethane, toluene, or acetonitrile . The compound is stable for at least 2 years when stored at -20°C .Aplicaciones Científicas De Investigación
Photochemistry and Electrochemistry
Ruthenium complexes, such as cuprous bis-phenanthroline coordination compounds, are studied for their metal-to-ligand charge transfer (MLCT) excited states. These states have significant implications in photochemical and electrochemical applications. For example, the MLCT excited states in certain ruthenium complexes can lead to long-lived excited states at room temperature, which are crucial for developing efficient light-harvesting systems, photovoltaic devices, and in studying photoinduced electron transfer processes (Scaltrito et al., 2000).
Molecular Machines and Nanotechnology
Research on transition metal-containing catenanes and rotaxanes, with examples involving ruthenium complexes, delves into the creation of dynamic molecular systems that can be externally controlled, termed "molecular machines." These studies open avenues for the development of nanoscale devices that can perform mechanical tasks at the molecular level. Ruthenium complexes play a role in constructing these systems due to their versatile coordination chemistry and the ability to undergo redox changes, which is fundamental for the operation of molecular machines (Collin et al., 2005).
Sensing and Detection Technologies
Ruthenium-based electrochemiluminescence (ECL) coupled with capillary electrophoresis (CE) has been explored for detecting a wide range of analytes. The combination of CE's separation capabilities and ECL's sensitivity, especially involving ruthenium complexes, offers powerful analytical methods for detecting substances at very low concentrations, relevant in environmental monitoring, clinical diagnostics, and forensic analysis (Guo et al., 2011).
Mecanismo De Acción
Target of Action
It is known to be used as afluorescent reactive probe for the determination of nucleotide base sequences .
Mode of Action
The compound interacts with its targets, the nucleotide base sequences, through a fluorescence-based mechanism
Biochemical Pathways
Given its role as a fluorescent probe, it can be inferred that it plays a role in thevisualization and analysis of nucleotide sequences .
Result of Action
The primary result of the action of MFCD31720245 is the fluorescent labeling of nucleotide base sequences . This allows for the visualization and analysis of these sequences, aiding in various research and diagnostic applications.
Action Environment
It is generally recommended to protect the compound from light and moisture, and it is stable for at least 2 years when stored at -20°c .
Safety and Hazards
The compound is labeled with the GHS07 symbol, indicating that it can cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .
Propiedades
IUPAC Name |
2-chloro-N-(1,10-phenanthrolin-5-yl)acetamide;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O.2C10H8N2.2F6P.Ru/c15-8-12(19)18-11-7-9-3-1-5-16-13(9)14-10(11)4-2-6-17-14;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*1-7(2,3,4,5)6;/h1-7H,8H2,(H,18,19);2*1-8H;;;/q;;;2*-1;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRARISVHWURHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC2=CC(=C3C=CC=NC3=C2N=C1)NC(=O)CCl.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H26ClF12N7OP2Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
975.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4,4'-Bis(tert-butyl)-2,2'-bipyridine]nickel dibromide, 95%](/img/structure/B6291144.png)
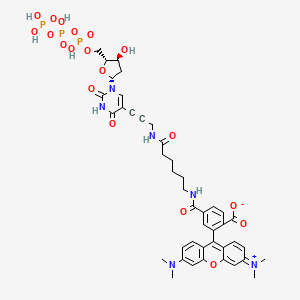

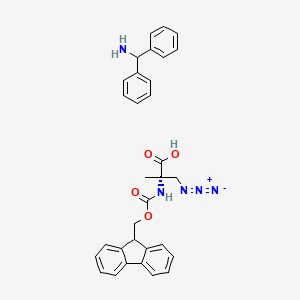
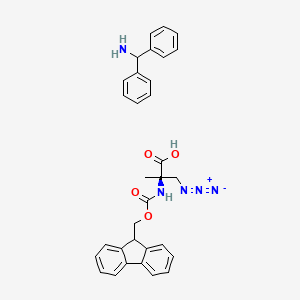

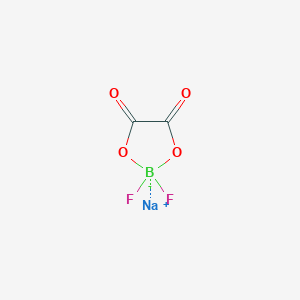

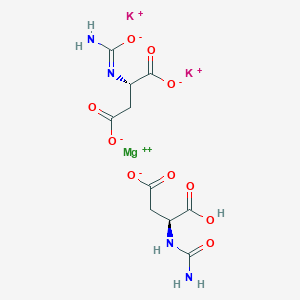
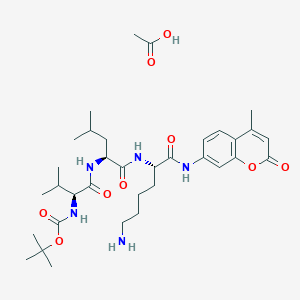
![3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine hydrochloride](/img/structure/B6291222.png)


![(11bR)-N,N-bis[(1R)-1-(4-Methoxyphenyl)ethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B6291243.png)